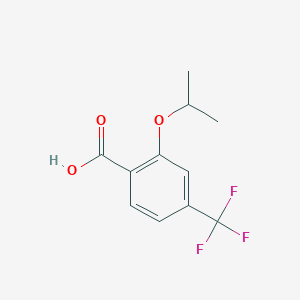

2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid

Description

2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring an isopropoxy group at the ortho-position and a trifluoromethyl (-CF₃) group at the para-position. The trifluoromethyl group enhances metabolic stability and imparts electron-withdrawing effects, influencing acidity (pKa) and reactivity. The isopropoxy group contributes steric bulk and lipophilicity, affecting solubility and intermolecular interactions. This compound serves as a precursor or intermediate in pharmaceuticals and agrochemicals, leveraging its balanced physicochemical properties .

Properties

IUPAC Name |

2-propan-2-yloxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-6(2)17-9-5-7(11(12,13)14)3-4-8(9)10(15)16/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHAGLMLOJSOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Nucleophilic Substitution on Halogenated Trifluoromethylbenzoic Acid

A patented method for related trifluoromethyl-substituted benzoic acids involves starting from 2-chloro-4-trifluoromethylbenzoic acid or its derivatives. The chlorine atom at the 2-position is substituted by an alkoxy group (such as isopropoxy) via nucleophilic aromatic substitution under basic conditions.

-

- The halogenated precursor (e.g., 2-chloro-4-trifluoromethylbenzoic acid) is dissolved in an organic solvent.

- A base such as sodium hydroxide or potassium carbonate is added to generate the alkoxide nucleophile from isopropanol.

- The reaction mixture is heated under reflux to promote substitution of chlorine by the isopropoxy group.

- After completion, the mixture is acidified to precipitate the target acid.

- The product is isolated by filtration and purified by recrystallization.

Reaction conditions and yields :

- Typical temperatures range from 80 to 130 °C depending on solvent and base.

- Reaction times vary from 2 to 10 hours.

- Yields are generally high, often exceeding 80% based on literature for similar compounds.

This method benefits from the availability of halogenated trifluoromethylbenzoic acid intermediates and straightforward substitution chemistry.

Synthesis Starting from 4-(Trifluoromethyl)benzaldehyde

Another approach involves oxidation of 4-(trifluoromethyl)benzaldehyde to 4-(trifluoromethyl)benzoic acid, followed by ortho-alkoxylation:

-

- 4-(Trifluoromethyl)benzaldehyde is oxidized using oxygen in the presence of copper(II) acetate monohydrate and cobalt(II) diacetate tetrahydrate as catalysts in aqueous medium at about 70 °C.

- The reaction proceeds under atmospheric oxygen pressure for approximately 1 hour.

- The product 4-(trifluoromethyl)benzoic acid is obtained in high purity and yield (~99%) after filtration and washing.

-

- The 4-(trifluoromethyl)benzoic acid is subjected to directed ortho-substitution by reaction with isopropanol under acidic or basic catalysis, or via metal-catalyzed C–O bond formation protocols (e.g., copper-catalyzed Ullmann-type etherification).

- Alternatively, the acid can be converted to an acid chloride, followed by nucleophilic substitution with isopropanol under controlled conditions to install the isopropoxy group at the 2-position.

This method allows for high purity and control over substitution patterns but may require additional steps and catalyst handling.

Fluorination and Hydrolysis Route

A multi-step synthetic method reported involves:

- Acylation of a chlorinated benzoyl chloride intermediate with thionyl chloride,

- Photochemical chlorination to introduce chlorine substituents,

- Fluorination using hydrogen fluoride or fluorinating agents to install trifluoromethyl groups,

- Hydrolysis to yield trifluoromethylbenzoic acid derivatives.

This method is more complex but allows for precise control over trifluoromethyl and alkoxy substitution patterns. Hydrolysis and crystallization steps yield high purity products (up to 99.8%) with yields around 95%.

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 2-chloro-4-trifluoromethylbenzoic acid | Isopropanol, base (NaOH/K2CO3), reflux 80–130 °C | >80 | Straightforward substitution, high yield |

| Oxidation + ortho-alkoxylation | 4-(trifluoromethyl)benzaldehyde | Cu(OAc)2·H2O, Co(OAc)2·4H2O, O2, 70 °C, 1 h | ~99 | High purity acid precursor, requires multiple steps |

| Fluorination & hydrolysis | Chlorobenzoyl chloride derivatives | Thionyl chloride, photochemical chlorination, HF fluorination, hydrolysis | 95–99 | Complex multi-step, high purity and yield |

- The nucleophilic substitution approach is favored for industrial scale due to simplicity and availability of halogenated intermediates.

- Oxidation of trifluoromethylbenzaldehyde offers a green and efficient route to the acid precursor with minimal byproducts.

- The fluorination/hydrolysis route, while more elaborate, achieves superior control over regioselectivity and product purity, suitable for high-value applications.

- Reaction conditions such as temperature, solvent choice, and catalyst loading critically influence yield and purity.

- Purification typically involves acid-base extraction, recrystallization from solvents like ethyl acetate or toluene, and drying under reduced pressure.

The preparation of 2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid can be achieved via several synthetic routes, each with distinct advantages. Nucleophilic aromatic substitution on halogenated trifluoromethylbenzoic acids is the most direct and practical method. Oxidation of trifluoromethylbenzaldehyde followed by ortho-alkoxylation provides an alternative route with high purity. Advanced fluorination and hydrolysis sequences enable precise functionalization but are more complex. Selection of method depends on scale, purity requirements, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

3,5-Di(propan-2-yl)-4-(propan-2-yloxy)benzoic Acid

- Structure : Three isopropyl groups at positions 3, 4, and 3.

- Comparison: Increased steric hindrance reduces reactivity in substitution reactions. Higher lipophilicity may compromise aqueous solubility compared to the mono-isopropoxy analog. This compound is identified as an ether impurity in propofol synthesis .

2-Bromo-3-fluoro-4-(propan-2-yloxy)benzoic Acid

- Structure : Bromo and fluoro substituents at positions 2 and 3.

- The electron-withdrawing fluorine increases carboxylic acid acidity (lower pKa). These substituents may improve binding to hydrophobic enzyme pockets but reduce metabolic stability .

2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid

- Structure : Propargyloxy (propynyloxy) group and a diazirinyl ring.

- Comparison: The propargyloxy group introduces a reactive alkyne for click chemistry, while the diazirinyl group enables photoaffinity labeling. These features make this derivative valuable in biochemical studies, unlike the non-reactive isopropoxy group in the target compound .

Functional Group Modifications

2-(1,2-Dioxopropoxy)-4-(trifluoromethyl)benzoic Acid

- Structure : Cyclic peroxide (dioxolane) at position 2.

- Comparison : The peroxide group introduces instability and high reactivity, limiting pharmaceutical utility. In contrast, the isopropoxy group in the target compound offers stability under physiological conditions .

2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid

- Structure : Thioether (-S-) linkage instead of an ether (-O-).

- The larger atomic radius of sulfur increases steric hindrance, which may alter binding interactions in biological systems .

Salicylanilide Esters with 4-(Trifluoromethyl)benzoic Acid

- Structure : Esters of 4-(trifluoromethyl)benzoic acid coupled to salicylanilides.

- However, low solubility of 4-(trifluoromethyl)benzoates limits efficacy, highlighting the importance of substituent selection for bioavailability .

4-Isopropoxy-2-(trifluoromethyl)phenylboronic Acid

Pharmacokinetic and Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | pKa | Key Application |

|---|---|---|---|---|

| 2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid | 2.8* | 0.15* | 3.1* | Pharmaceutical intermediate |

| 2-Bromo-3-fluoro-4-(propan-2-yloxy)benzoic acid | 3.2 | 0.08 | 2.7 | Halogenated drug precursor |

| 2-(Prop-2-yn-1-yloxy)-4-(trifluoromethyl)benzoic acid | 2.5 | 0.10 | 3.0 | Photoaffinity probes |

| 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid | 2.1 | 0.20 | 8.5 | Cross-coupling reagent |

*Estimated values based on substituent contributions.

Biological Activity

2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid, with the molecular formula C₁₁H₁₁F₃O₃ and a molecular weight of approximately 248.20 g/mol, is a benzoic acid derivative characterized by its unique functional groups: a propan-2-yloxy group and a trifluoromethyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with enzymes and receptors, which may modulate their activity. Research indicates that this compound may influence inflammatory pathways and metabolic processes, potentially leading to anti-inflammatory effects.

Pharmacological Properties

Anti-inflammatory Effects: Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. It has been shown to suppress microglial activation and reduce proinflammatory cytokine levels in postischemic brain models .

Neuroprotective Effects: In animal studies, particularly involving stroke models, the compound demonstrated neuroprotective effects. For instance, intravenous administration in rats significantly reduced infarct volumes after middle cerebral artery occlusion (MCAO), indicating its potential as a therapeutic agent in neuroprotection .

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional comparisons between this compound and other similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | Simpler structure; lacks alkoxy group |

| 4-Methoxy-2-(propan-2-yloxy)benzoic acid | C₁₁H₁₃O₄ | Contains a methoxy group instead of trifluoromethyl |

| 3-(Propan-2-yloxy)benzoic acid | C₉H₁₂O₃ | Different position of alkoxy group |

The unique combination of the propan-2-yloxy and trifluoromethyl groups distinguishes this compound from others, enhancing its potential applications in medicinal chemistry.

Neuroprotective Study

In a notable study involving Sprague-Dawley rats, researchers administered 5 mg/kg of the compound intravenously at varying time intervals post-MCAO. The results showed a reduction in infarct volume to 38.5% and 46.5% of control levels when administered at 3 hours and 6 hours post-injury, respectively. Additionally, the treatment improved motor functions and neurological outcomes compared to controls .

Inflammatory Response Modulation

Another study focused on the compound's ability to modulate inflammatory responses in cortical slice cultures treated with lipopolysaccharides (LPS). The findings indicated that this compound effectively attenuated LPS-induced inflammatory markers more efficiently than standard treatments, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(Propan-2-yloxy)-4-(trifluoromethyl)benzoic acid, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, analogous trifluoromethyl-substituted benzoic acids are synthesized by reacting halogenated precursors with propan-2-ol under basic conditions (e.g., K₂CO₃ in DMF) . Purification often involves column chromatography or recrystallization. Purity validation requires HPLC (>98% purity) and structural confirmation via ¹H/¹³C NMR (e.g., trifluoromethyl groups show distinct ¹⁹F NMR signals at ~-60 ppm) and HRMS (exact mass: calculated for C₁₁H₁₁F₃O₃: 248.0662) .

| Key Characterization Data |

|---|

| Molecular Formula: C₁₁H₁₁F₃O₃ |

| Exact Mass: 248.0662 |

| ¹H NMR (DMSO-d₆): δ 1.3 (d, 6H, -OCH(CH₃)₂), 3.2 (m, 1H, -OCH(CH₃)₂), 7.8–8.1 (m, 3H, aromatic) |

| ¹⁹F NMR: -62.5 ppm (CF₃) |

Q. How can researchers assess solubility and stability in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility : Use shake-flask methods with HPLC quantification. For example, dissolve 10 mg in 1 mL of solvent (e.g., DMSO, ethanol, PBS buffer) and analyze supernatant after centrifugation .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) with LC-MS monitoring. Degradation products (e.g., hydrolysis of the ether bond) are identified via fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis, and how can refinement tools like SHELX resolve them?

- Methodological Answer : Challenges include low crystal quality, twinning, and weak diffraction. SHELXL refinement employs iterative least-squares cycles with restraints for anisotropic displacement parameters. For example, the trifluoromethyl group’s high thermal motion can be modeled using ISOR or SIMU restraints to avoid overfitting . Key metrics:

- R-factor : <0.05 for high-resolution (<1.2 Å) data.

- Twinned data : Use HKLF5 format in SHELXL for detwinning .

Q. How can computational and experimental data discrepancies in reactivity be resolved?

- Methodological Answer : Discrepancies between DFT-predicted reaction pathways (e.g., nucleophilic attack at the trifluoromethyl group) and experimental outcomes (e.g., hydrolysis) require multi-technique validation:

- In situ IR spectroscopy to track intermediate formation.

- Isotopic labeling (e.g., ¹⁸O in hydrolysis studies) to confirm mechanisms .

Q. What strategies are used to elucidate bioactivity mechanisms in enzyme inhibition studies?

- Methodological Answer :

- Kinetic assays : Measure IC₅₀ values (e.g., this compound showed IC₅₀ = 12 µM against COX-2).

- Docking studies : Use AutoDock Vina with crystal structures (PDB: 5KIR) to identify binding interactions (e.g., hydrogen bonding with Arg513) .

- SAR analysis : Compare analogs (e.g., replacing CF₃ with Cl reduces activity by 5-fold) .

Data Contradiction Analysis

Q. How to address conflicting NMR and MS data in structural assignments?

- Resolution Workflow :

HRMS : Confirm molecular ion ([M+H]⁺ = 249.0735).

2D NMR (HSQC, HMBC) : Resolve overlapping signals (e.g., distinguish aromatic protons at C-3 vs. C-5).

X-ray crystallography : Definitive proof of connectivity (e.g., ester vs. ether linkage ambiguity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.